

# 5-Chloroquinolin-2-amine molecular structure and IUPAC name

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## Compound of Interest

Compound Name: **5-Chloroquinolin-2-amine**

Cat. No.: **B1602155**

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An In-Depth Technical Guide to **5-Chloroquinolin-2-amine**: Structure, Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**5-Chloroquinolin-2-amine** is a pivotal heterocyclic compound that serves as a foundational building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique molecular architecture, characterized by a quinoline scaffold substituted with a strategically placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of **5-Chloroquinolin-2-amine**, delving into its molecular structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it explores the compound's significant role as a privileged scaffold in drug discovery, with a particular focus on the development of novel therapeutic agents for oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

## Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its study and application in scientific research.

## IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **5-chloroquinolin-2-amine**. It is uniquely identified in chemical databases and literature by the following identifiers:

- CAS Number: 68050-37-3[1]
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>CIN<sub>2</sub>[2]
- InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N[2]

## Structural Elucidation

The molecular structure of **5-Chloroquinolin-2-amine** is comprised of a bicyclic aromatic quinoline core. The key features of its structure are:

- A quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.
- An amine group (-NH<sub>2</sub>) attached at the C2 position of the quinoline ring. This group is a key functional handle, acting as a nucleophile or a site for derivatization.
- A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can participate in halogen bonding with biological targets.

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Figure 1: 2D Chemical Structure of **5-Chloroquinolin-2-amine**.

## Physicochemical Properties

The physical and chemical properties of **5-Chloroquinolin-2-amine** dictate its behavior in chemical reactions and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and understanding its pharmacokinetic profile.

Property	Value	Source
Molecular Weight	178.62 g/mol	[3]
Monoisotopic Mass	178.02977 Da	[2]
Melting Point	Data not available in cited literature. Isomers such as 5-chloroquinolin-8-amine melt at 70-87°C.	[4][5][6]
Boiling Point	Predicted: 354.4 ± 27.0 °C (for isomer 5-chloroquinolin-8-amine)	[5]
Solubility	Expected to have limited solubility in water but be soluble in polar organic solvents like DMF, ethanol, and methanol, based on the properties of similar structures.	[7][8][9]
XLogP3 (Predicted)	2.5	[2]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

## Synthesis and Mechanistic Insights

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry. Several strategies can be employed, often involving cyclization reactions to construct the quinoline core.

## Overview of Synthetic Strategies

Common methods for preparing 2-aminoquinolines include the Friedländer annulation, nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The choice of method often depends on the availability of starting materials and the desired

substitution pattern. For **5-Chloroquinolin-2-amine**, a reductive cyclization approach offers an efficient pathway.

## Detailed Protocol: Zn/AcOH-Mediated Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity and use of readily accessible reagents.[\[10\]](#)

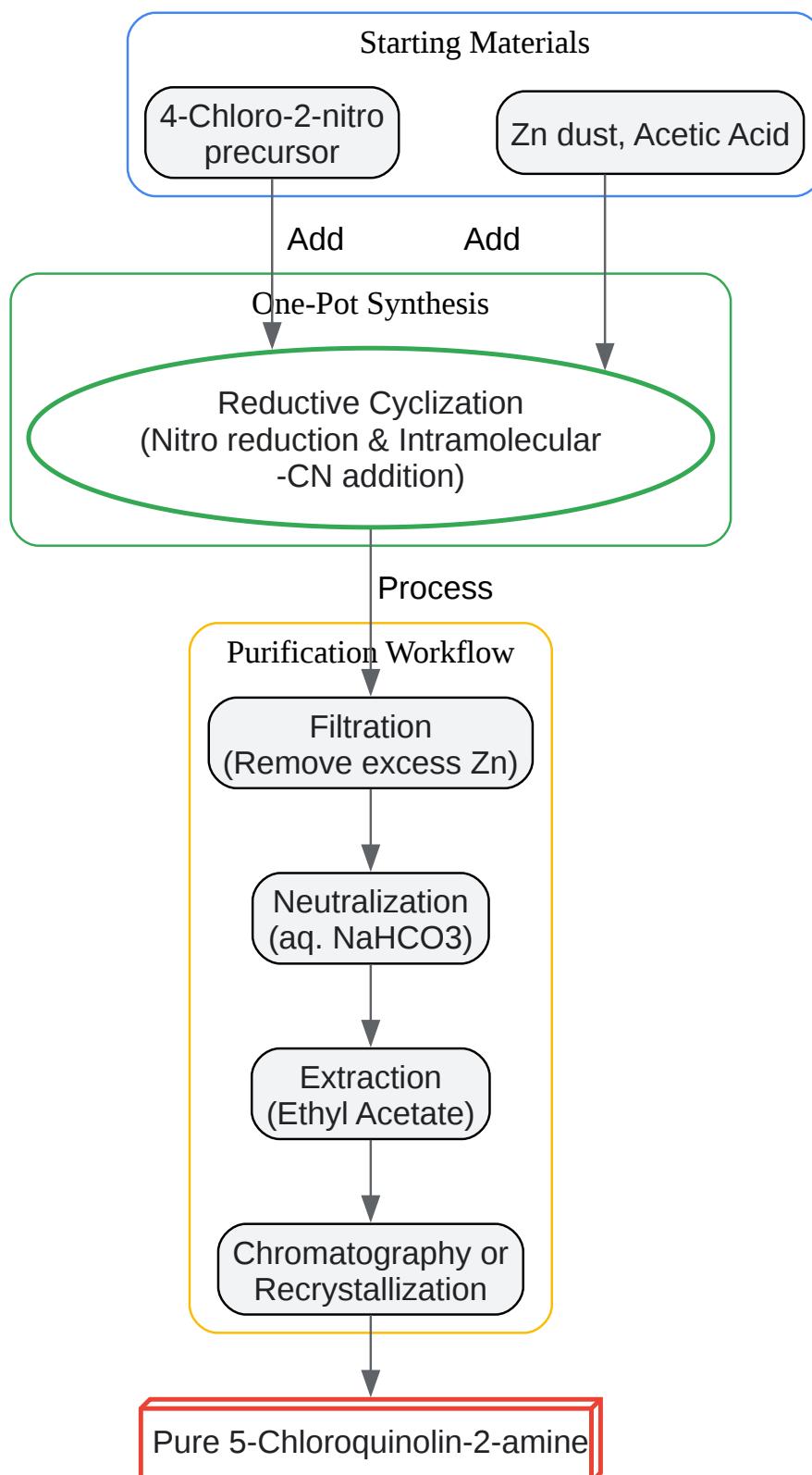
Causality of Experimental Choices:

- Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing system.[\[10\]](#) Zinc metal acts as the electron donor, while acetic acid provides the protons necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then participates in the crucial cyclization step.
- One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources while often improving overall yield by minimizing material loss between steps.

Experimental Protocol:

- Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-2-nitrobenzaldehyde and isopropyl cyanoacetate.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.
- Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up and Isolation:** Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **5-Chloroquinolin-2-amine** derivative.

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Caption: Workflow for Zn/AcOH-mediated synthesis of **5-Chloroquinolin-2-amine**.

# Applications in Medicinal Chemistry and Drug Development

**5-Chloroquinolin-2-amine** is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates.

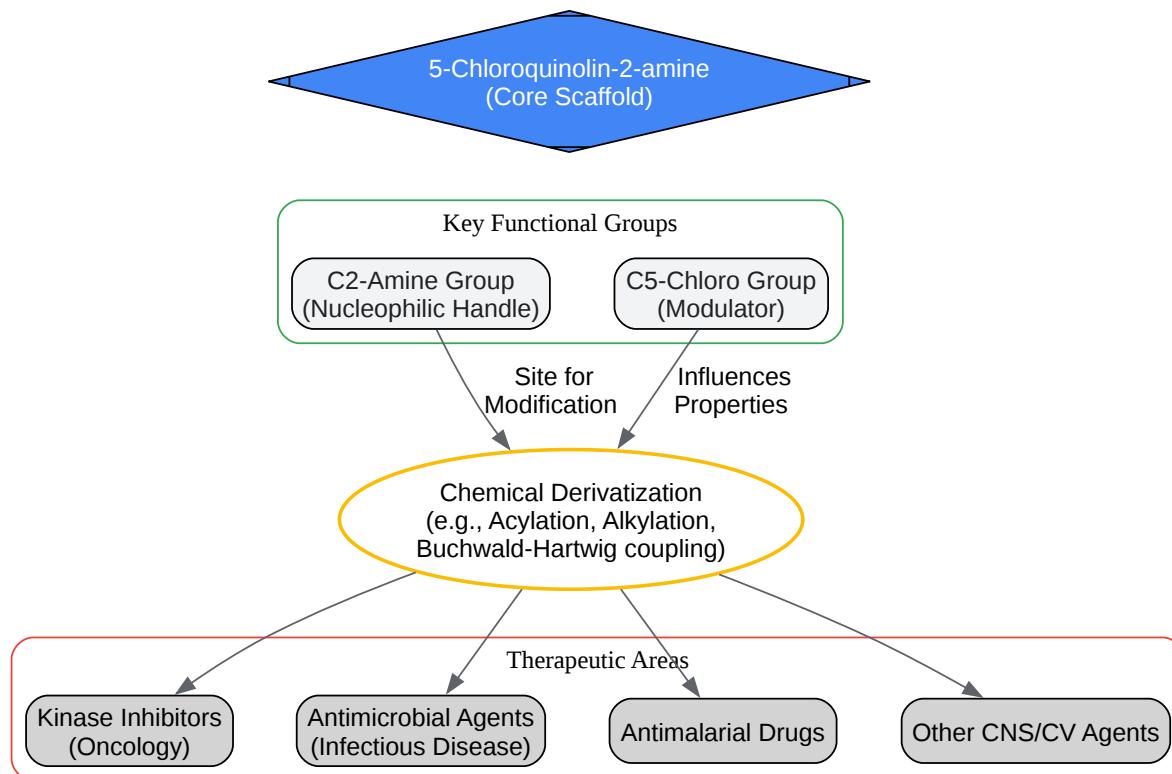
## Role as a Privileged Scaffold

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets. The presence of the C2-amino group provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and improve metabolic stability by blocking a potential site of oxidation.[\[6\]](#)

## Therapeutic Potential of Derivatives

Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic applications:

- **Anticancer Agents:** The quinoline core can mimic the purine ring of ATP, making it an excellent starting point for designing kinase inhibitors.[\[6\]](#) By adding various side chains to the C2-amino group, chemists can achieve potent and selective inhibition of key kinases in cancer signaling pathways, such as PI3K/Akt/mTOR.[\[6\]](#)
- **Antimicrobial and Antimalarial Agents:** Quinoline-based drugs have a long history in treating infectious diseases, most notably malaria (e.g., chloroquine). The **5-Chloroquinolin-2-amine** scaffold can be used to generate new derivatives with potent activity against various bacteria, fungi, and parasites.[\[3\]](#)

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Caption: Role of **5-Chloroquinolin-2-amine** as a scaffold in drug discovery.

## Conclusion

**5-Chloroquinolin-2-amine** stands out as a compound of significant strategic importance for the drug development community. Its robust and tunable structure provides a reliable foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit for medicinal chemists. As the search for novel therapeutics continues, the utility of well-

designed building blocks like **5-Chloroquinolin-2-amine** will remain critical in accelerating the discovery of next-generation medicines.

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